(+/-)-Eriodictyol

Catalog No.
S601053
CAS No.
4049-38-1
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-Eriodictyol

CAS Number

4049-38-1

Product Name

(+/-)-Eriodictyol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2

InChI Key

SBHXYTNGIZCORC-UHFFFAOYSA-N

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Solubility

Practically insoluble to insoluble
Sparingly soluble (in ethanol)

Synonyms

3′,4′,5,7-Tetrahydroxyflavanone

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Antioxidant and Anti-inflammatory Properties:

Eriodictyol exhibits potent antioxidant activity by scavenging free radicals and preventing oxidative stress, a major contributor to various diseases. Studies have shown it to protect endothelial cells, the lining of blood vessels, from oxidative stress-induced damage, potentially aiding in cardiovascular disease prevention []. Additionally, Eriodictyol's anti-inflammatory properties are being explored in models of skin aging and neurodegenerative diseases [, ].

Anticancer Potential:

Eriodictyol demonstrates promising anticancer properties in preclinical studies. Research suggests it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth and metastasis. A study observed significant tumor volume reduction in mice treated with Eriodictyol, indicating its potential for cancer treatment []. However, further research is needed to understand its mechanisms and efficacy in humans.

Neuroprotective Effects:

Eriodictyol's neuroprotective potential is being investigated in various neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest it may improve cognitive function and protect brain cells from damage caused by these conditions [].

Other Potential Applications:

Eriodictyol's research extends to other areas like:

  • Pain relief: Studies suggest Eriodictyol might alleviate pain by modulating pain receptors in the spinal cord [].
  • Diabetes and obesity management: Research suggests Eriodictyol may improve insulin sensitivity and help regulate blood sugar levels.

(+/-)-Eriodictyol, also known as 3',4',5,7-tetrahydroxyflavanone or 2,3-dihydroluteolin, is a flavanone belonging to the class of organic compounds known as flavonoids. It features a flavan-3-one structure characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran system with hydroxyl groups at positions 3', 4', 5, and 7. Eriodictyol is primarily isolated from the plant Eriodictyon californicum and has been detected in various foods, including oregano, thyme, parsley, basil, and tarragon . Its molecular formula is C₁₅H₁₂O₆, and it exhibits a range of biological activities that contribute to its potential therapeutic applications.

Eriodictyol's mechanism of action is still under investigation. However, its structure suggests potential antioxidant, anti-inflammatory, and other biological activities []. Studies propose Eriodictyol might interact with cellular pathways involved in these processes [, ].

Typical of flavonoids. It can undergo oxidation and reduction processes, which are critical for its biological activity. For instance, it can be metabolized by gut microbiota into other compounds through enzymatic reactions involving hydroxylation and reduction. Additionally, eriodictyol can react with reactive oxygen species, contributing to its antioxidant properties by neutralizing these potentially harmful molecules .

Eriodictyol exhibits significant biological activities:

  • Antioxidant Activity: It effectively reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as catalase and glutathione peroxidase .
  • Anti-inflammatory Effects: Eriodictyol has been shown to inhibit inflammatory pathways, thereby potentially reducing inflammation-related diseases.
  • Neuroprotective Effects: Studies suggest that it may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative disorders .
  • Antimicrobial Properties: Eriodictyol displays antimicrobial activity against various pathogens, suggesting its use in food preservation and health applications.

Eriodictyol can be synthesized through several methods:

  • Natural Extraction: The compound is traditionally extracted from plants like Eriodictyon californicum using solvents such as methanol or ethanol.
  • Microbial Biosynthesis: Recent studies have demonstrated the use of genetically modified strains of Corynebacterium glutamicum to biosynthesize eriodictyol from tyrosine. This method involves optimizing fermentation conditions to enhance yield .
  • Chemical Synthesis: Laboratory synthesis can also be performed through multi-step organic reactions involving flavonoid precursors.

Eriodictyol has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, eriodictyol is investigated for potential therapeutic uses in treating chronic diseases.
  • Food Industry: It may serve as a natural preservative due to its antimicrobial properties and is also studied for its role in enhancing the nutritional value of food products.
  • Cosmetics: Its skin-protective effects make it a candidate for inclusion in cosmetic formulations aimed at reducing oxidative skin damage.

Research on eriodictyol's interactions reveals its influence on various biological systems:

  • Cellular Interactions: Eriodictyol interacts with cellular signaling pathways that regulate oxidative stress responses. It enhances the expression of genes involved in antioxidant defense mechanisms through the activation of the Nrf2 signaling pathway .
  • Drug Interactions: Preliminary studies suggest that eriodictyol may modulate the pharmacokinetics of certain drugs by affecting metabolic enzymes in the liver.

Eriodictyol shares structural similarities with several other flavonoids. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
Luteolin3',4',5,7-tetrahydroxyflavoneExhibits stronger anti-inflammatory properties
Naringenin4',5,7-trihydroxyflavanoneKnown for potent antioxidant effects
Hesperetin3',5,7-trihydroxyflavanoneCommonly found in citrus fruits
Quercetin3',4',5,7-tetrahydroxyflavoneBroad spectrum of biological activities including anticancer effects

Eriodictyol's unique combination of hydroxyl groups contributes to its specific biological activities, distinguishing it from these similar compounds. Its synthesis via microbial pathways also sets it apart as an environmentally sustainable option for production compared to traditional extraction methods.

Physical Description

Slightly beige solid; Bland aroma

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(+/-)-eriodictyol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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